molecular formula C19H24N2O B046898 Ervayunine CAS No. 120202-64-4

Ervayunine

Cat. No. B046898
CAS RN: 120202-64-4
M. Wt: 296.4 g/mol
InChI Key: OGDFTQDRHAGLTB-UHFFFAOYSA-N
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Description

Ervayunine is a chemical compound with the molecular formula C19H24N2O . It is an indole alkaloid that has been isolated from the roots of Ervatamia yunnanensis .


Molecular Structure Analysis

The molecular structure of this compound is determined by physical and spectral data . The molecular formula is C19H24N2O , which gives us information about the number and type of atoms in the molecule. Further structural analysis would likely involve techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined using various analytical techniques . These might include measurements of solubility, melting point, boiling point, and spectral properties . The specific properties of this compound are not detailed in the available resources.

Scientific Research Applications

  • Ergot Alkaloids : Some studies discussed the use of ergot alkaloids, which are compounds derived from a type of fungus. Ergot has been used for promoting childbirth and arresting postpartum hemorrhage, and its central actions have been demonstrated in migraine (Rothlin, 1957). Additionally, ergot alkaloids, acting as agonists, potently inhibited prolactin release from pituitary cells (Caron et al., 1978).

  • Aerva Lanata : Research on Aerva lanata, a different plant species, noted pharmacological activities such as sedative, antiulcer, antiasthma, antidiarrheal, antioxidant, and its use as a diuretic for acute kidney damage and ulcerative wounds (Abdullabekova et al., 2022).

  • Ethnopharmacology Trends : Ethnopharmacology has played a significant role in the development of conventional medicine, and botanicals like Ervayunine are gaining popularity among modern physicians (Gilani & Atta-ur-rahman, 2005).

properties

IUPAC Name

15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDFTQDRHAGLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923267
Record name 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120202-64-4
Record name Ervayunine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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